N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H28N4O3S and its molecular weight is 476.6. The purity is usually 95%.
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Scientific Research Applications
Hydroamination and Chemical Reactivity
Research by Sobenina et al. (2010) discusses the hydroamination of ethynyl-tetrahydroindoles, leading to amino derivatives of indole. This process, under mild conditions, yields products with high stereoselectivity and efficiency. Such chemical transformations highlight the compound's utility in synthesizing diverse indole derivatives with potential biological activities (Sobenina et al., 2010).
Potential as Cannabinoid Receptor Ligands
Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, demonstrating that fluorinated derivatives exhibit potent and selective activity towards CB2 cannabinoid receptors. This suggests that structurally related compounds could be explored for their potential in modulating cannabinoid receptor activities, offering insights into the development of new therapeutic agents (Moldovan et al., 2017).
Antimicrobial Activity
Prasad (2017) explores the antimicrobial potential of substituted indole derivatives, indicating that these compounds possess significant activity against various microbial strains. This reinforces the idea that N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide and similar molecules could be valuable in developing new antimicrobial agents (Prasad, 2017).
Synthesis and Biological Evaluation
Attaby et al. (2007) discuss the synthesis and biological evaluation of thioxopyridine derivatives of indole, which have shown antimicrobial and enzyme activity. This research demonstrates the synthetic versatility of indole compounds and their potential as bioactive molecules (Attaby et al., 2007).
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-29(4-2)24(31)17-30-16-20(18-9-6-8-12-22(18)30)25(32)26(33)27-13-14-34-23-15-28-21-11-7-5-10-19(21)23/h5-12,15-16,28H,3-4,13-14,17H2,1-2H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKOMQDIWBDONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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